6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
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Description
Scientific Research Applications
1. Anti-Cancer Agents
- Application Summary: The compound 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which is similar to the compound you mentioned, has been studied for its anti-tumor activity .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The IC50 values of intermediate 3 inhibited against Hela, A549, HepG2, and MCF-7 cell lines were 52.75, 50.30, 60.31, and 54.39 μM, respectively .
2. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Design and Synthesis of Anti-Cancer Agents
- Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
4. Biological Potential of Indole Derivatives
- Application Summary: Indoles, both natural and synthetic, show various biologically vital properties .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
5. Design and Synthesis of Anti-Cancer Agents
- Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
6. Biological Potential of Indole Derivatives
- Application Summary: Indoles, both natural and synthetic, show various biologically vital properties .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-3-2-10(12)8-4-6-13-7-5-9(8)11/h2-3,13H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYTAUJZQOFJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNCCC2=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
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